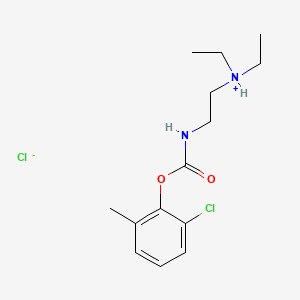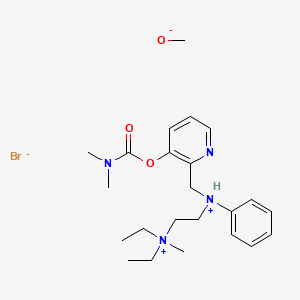
9,9'-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and acridine derivatives.
Reaction Conditions: The reaction involves the condensation of o-phenylenediamine with acridine derivatives in the presence of ethylene glycol under controlled temperature and pressure conditions.
Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions include various acridine derivatives with altered functional groups.
Applications De Recherche Scientifique
9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for studying cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research. Additionally, it can bind to proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
9,9’-Pentamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: This compound has a shorter alkyl chain, leading to different physical and chemical properties.
The uniqueness of 9,9’-Ethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific structural arrangement, which provides distinct reactivity and interaction with biological molecules.
Propriétés
Numéro CAS |
66724-86-5 |
|---|---|
Formule moléculaire |
C40H32Cl2N4O2 |
Poids moléculaire |
671.6 g/mol |
Nom IUPAC |
acridin-9-yl-[2-[2-[2-(acridin-9-ylazaniumyl)phenoxy]ethoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C40H30N4O2.2ClH/c1-5-17-31-27(13-1)39(28-14-2-6-18-32(28)41-31)43-35-21-9-11-23-37(35)45-25-26-46-38-24-12-10-22-36(38)44-40-29-15-3-7-19-33(29)42-34-20-8-4-16-30(34)40;;/h1-24H,25-26H2,(H,41,43)(H,42,44);2*1H |
Clé InChI |
KUEHZEIWLYQALB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















